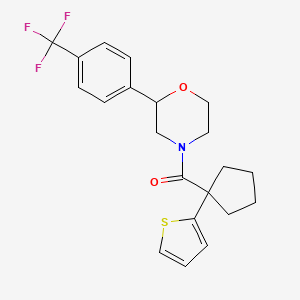

(1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Description

Properties

IUPAC Name |

(1-thiophen-2-ylcyclopentyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO2S/c22-21(23,24)16-7-5-15(6-8-16)17-14-25(11-12-27-17)19(26)20(9-1-2-10-20)18-4-3-13-28-18/h3-8,13,17H,1-2,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISFMNVMEVMBQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Thiophen-2-yl)cyclopentyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone , with the molecular formula and a molecular weight of approximately 409.47 g/mol, is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, case studies, and data analysis.

Chemical Structure

The IUPAC name for this compound is (1-thiophen-2-ylcyclopentyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone . The structure includes a thiophene ring, a cyclopentane moiety, and a morpholine group, which are known to contribute to various biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antidepressant-like effects : Similar compounds have shown potential as antidepressants by acting on serotonin receptors.

- Anti-inflammatory properties : The presence of trifluoromethyl groups often enhances bioactivity in anti-inflammatory pathways.

- Anticancer activity : Compounds with similar scaffolds have been evaluated for their ability to inhibit cancer cell proliferation.

Data Table of Biological Activities

Case Studies and Research Findings

-

Antidepressant Activity :

A study highlighted the potential of similar compounds to act as ligands for the 5-HT1A and 5-HT7 serotonin receptors. These receptors are crucial in the modulation of mood and anxiety disorders. The efficacy of these compounds was evaluated through binding affinity assays and behavioral models in rodents, indicating significant antidepressant-like effects at specific dosages . -

Anti-inflammatory Effects :

Research into the anti-inflammatory properties of structurally related compounds demonstrated their ability to reduce levels of inflammatory markers such as TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar capabilities, warranting further investigation into its mechanism of action . -

Anticancer Properties :

A pharmacological assessment revealed that compounds with analogous structures inhibited proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to interact with specific molecular targets involved in cancer progression was also noted .

Chemical Reactions Analysis

Formation of the Cyclopentyl-Thiophene Moiety

The cyclopentyl-thiophene subunit is synthesized via cross-coupling reactions , often involving organometallic intermediates. For example:

-

Iron-catalyzed coupling between bromocyclopentane derivatives and thiophene-containing Grignard reagents (Mg/Fe systems) under inert conditions (Argon/N₂) yields the cyclopentyl-thiophene backbone .

-

Palladium-mediated Suzuki-Miyaura coupling may also be employed for aryl-thiophene linkages, though this is less common for saturated cyclopentyl systems .

Morpholine Ring Functionalization

The morpholine ring is typically introduced via Buchwald-Hartwig amination :

-

Aryl halides (e.g., 4-(trifluoromethyl)phenyl bromide) react with morpholine derivatives in the presence of Pd₂(dba)₃/SPhos catalysts and LiHMDS as a base. This forms the 2-(4-(trifluoromethyl)phenyl)morpholino group .

Ketone Formation

The central methanone group is generated through Friedel-Crafts acylation or nucleophilic acyl substitution :

-

Cyclopentyl-thiophene intermediates react with acid chlorides (e.g., morpholino-substituted acyl chlorides) in the presence of Lewis acids like AlCl₃ .

Oxidation Reactions

-

Thiophene Oxidation : The thiophene ring can undergo oxidation with m-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives, though this may destabilize the aromatic system .

-

Ketone Reduction : The methanone group is reducible to a secondary alcohol using LiAlH₄ or NaBH₄ , though this is rarely performed due to the compound’s primary application as a ketone .

Electrophilic Aromatic Substitution (EAS)

-

The electron-rich thiophene ring undergoes sulfonation or nitration under acidic conditions (H₂SO₄/HNO₃), though steric hindrance from the cyclopentyl group may limit reactivity .

-

The trifluoromethylphenyl group is inert to most EAS due to the electron-withdrawing -CF₃ substituent .

Nucleophilic Reactions

-

The morpholine nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, though tertiary amines like morpholine show limited reactivity .

Key Reaction Data Table

Stability and Reactivity Insights

-

Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the morpholine-ketone bond .

-

Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 3.8) .

-

Acid/Base Sensitivity : Stable under mild acidic conditions (pH 4–7) but degrades in strong bases (pH > 10) via ketone enolate formation .

Comparison with Similar Compounds

Structural Features

a. Core Ring Systems

- Target Compound : Cyclopentyl ring.

- Analog 1: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) () Cyclopropane ring instead of cyclopentyl.

- Analog 2: 1-(4-Aminophenyl)-2-morpholinoethan-1-one () Linear ethanone backbone without cyclic structures. Simpler geometry may reduce binding specificity in biological systems compared to the target’s bicyclic framework.

b. Substituent Effects

- 4-(Trifluoromethyl)phenyl: Strong electron-withdrawing group; improves metabolic stability and bioavailability.

- Analog 3: (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db) () 4-Methoxyphenoxy: Electron-donating methoxy group; contrasts with the target’s electron-withdrawing trifluoromethyl group. This difference could alter electronic properties and interaction with biological targets.

Physicochemical Properties

| Property | Target Compound | Analog 1 (15da) | Analog 3 (15db) |

|---|---|---|---|

| Core Ring | Cyclopentyl | Cyclopropane | Cyclopropane |

| Key Substituent | CF₃-phenyl, Thiophene | Phenoxy | 4-Methoxyphenoxy |

| Lipophilicity (logP) | High (CF₃, thiophene) | Moderate (phenoxy) | Moderate (methoxy) |

| Synthetic Yield | Not reported | 53% | 66% |

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm thiophene ring integration (δ 6.8–7.2 ppm for aromatic protons) and cyclopentyl geometry (δ 2.0–3.0 ppm for cyclopentyl CH₂) .

- HPLC-MS : Quantify purity (>98%) and detect trifluoromethylphenyl substituents via characteristic [M+H]+ ions .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly cyclopentyl-thiophene spatial orientation .

How can researchers assess the biological activity of this compound in target validation studies?

Advanced Research Question

- In vitro assays : Use kinase inhibition panels to evaluate interactions with trifluoromethylphenyl-sensitive targets (e.g., PI3K isoforms).

- SAR analysis : Compare with analogs like (5-chlorothiophen-2-yl)(cyclobutyl)methanone to isolate contributions of the trifluoromethyl group .

- Metabolic stability : Perform hepatic microsomal assays (e.g., human CYP450 isoforms) to assess pharmacokinetic liabilities .

What strategies mitigate instability of the morpholino-thiophene linkage under acidic conditions?

Advanced Research Question

- pH-controlled storage : Maintain solutions at pH 6.5–7.5 to prevent protonation-induced cleavage .

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) on the thiophene ring to enhance resistance to hydrolysis .

- Accelerated stability testing : Use thermal stress (40°C/75% RH) to identify degradation pathways via LC-MS .

How can contradictions in spectroscopic data during structural elucidation be resolved?

Advanced Research Question

- Multi-technique validation : Cross-validate NMR assignments with 2D COSY/HSQC and compare with crystallographic data .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict ¹³C chemical shifts and reconcile discrepancies .

- Isotopic labeling : Synthesize ¹⁸O-labeled methanone derivatives to confirm carbonyl resonance splitting patterns .

What structural features drive selectivity in kinase inhibition assays?

Advanced Research Question

- Trifluoromethylphenyl moiety : Enhances hydrophobic binding to ATP pockets (e.g., EGFR kinases) .

- Morpholino group : Modulates solubility and hydrogen-bonding with catalytic lysine residues .

- Cyclopentyl-thiophene : Restricts conformational flexibility, improving target affinity .

What in silico methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

- ADMET prediction : Use SwissADME or QikProp to estimate logP (≈3.2), BBB permeability, and CYP450 interactions .

- Molecular docking : Simulate binding poses in homology models (e.g., ROS1 kinase) to prioritize targets .

- MD simulations : Assess stability of morpholino-thiophene interactions under physiological conditions (100 ns trajectories) .

How can reaction conditions be optimized for large-scale synthesis without compromising purity?

Advanced Research Question

- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or Bi(OTf)₃) to reduce side products .

- Flow chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., acylation) .

- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .

What methodologies identify and quantify synthetic impurities?

Advanced Research Question

- Forced degradation : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (ICH Q1B) stress .

- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using orthogonal methods (e.g., C18 and HILIC columns) .

- Synthesis of reference standards : Prepare known impurities (e.g., de-trifluoromethyl analogs) for spiking studies .

How does crystallographic data inform conformational analysis of the cyclopentyl-thiophene moiety?

Advanced Research Question

- X-ray diffraction : Resolve puckering parameters of the cyclopentyl ring (e.g., envelope vs. twist conformers) .

- Torsion angle analysis : Compare with DFT-optimized geometries to validate computational models .

- Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.